1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
Description
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is a complex organic compound that features a unique combination of azetidine and imidazole rings
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
1-[[1-[(4-bromophenyl)methyl]azetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C15H18BrN3/c1-12-17-6-7-19(12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3 |
InChI Key |
LZIRDGDNBBJVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole typically involves multiple steps. One common method includes the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The azetidine and imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Imidazole: A versatile heterocyclic compound used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole is unique due to its combination of azetidine and imidazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
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